

synthesis of Zafirlukast using 1-Methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-5-nitro-1H-indole

Cat. No.: B049482

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An Application Note for the Synthesis of Zafirlukast Commencing with **1-Methyl-5-nitro-1H-indole**

Introduction

Zafirlukast is a potent and selective oral leukotriene receptor antagonist (LTRA) utilized for the maintenance treatment of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes, inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation. The synthesis of such active pharmaceutical ingredients (APIs) requires robust, efficient, and scalable routes. This application note details a strategic synthetic pathway to Zafirlukast, beginning from the readily available starting material, **1-Methyl-5-nitro-1H-indole**.

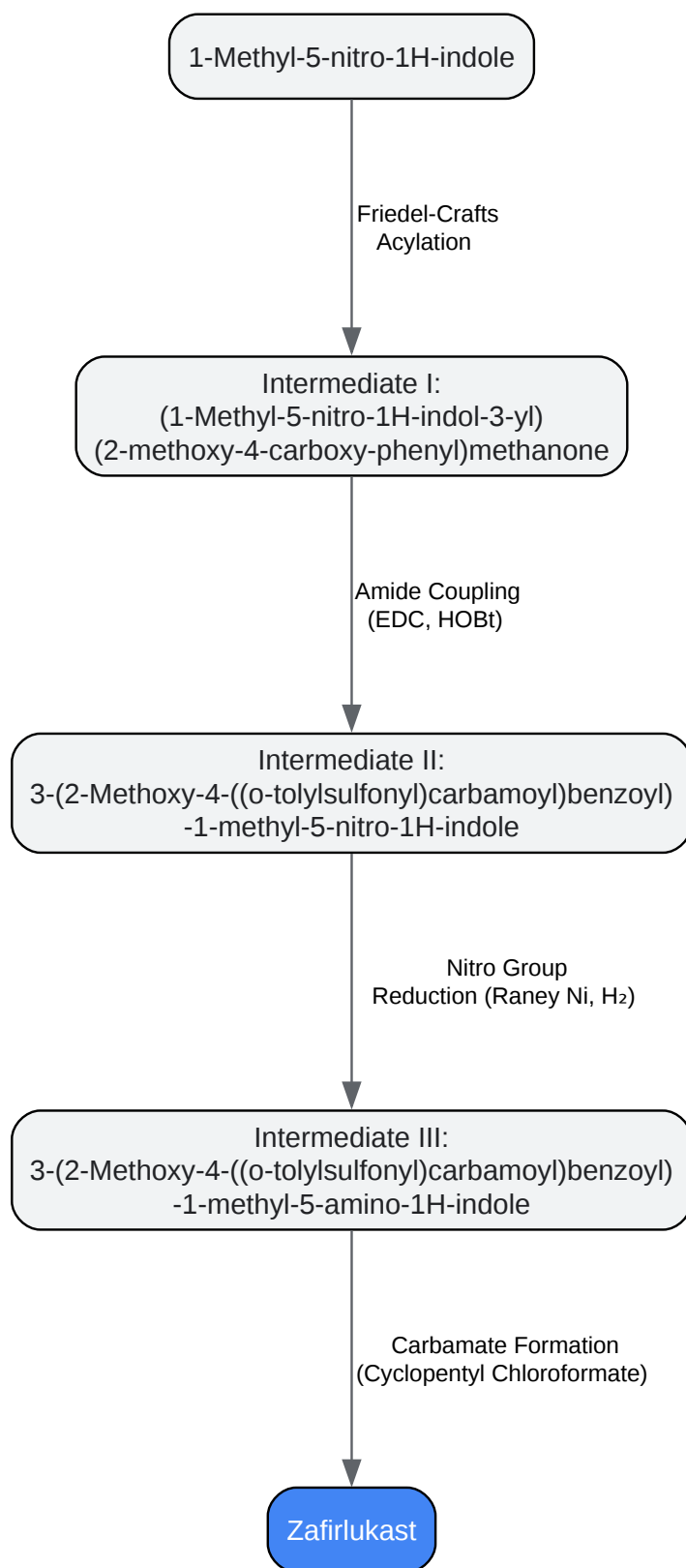
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not only step-by-step protocols but also delves into the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved. The described pathway prioritizes strategic bond formations and functional group manipulations to achieve the target molecule efficiently.

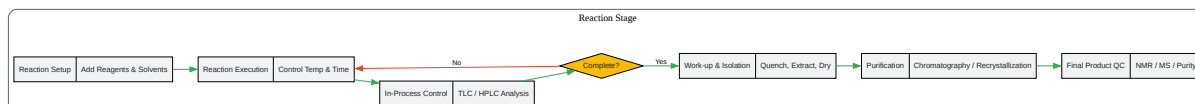
Overall Synthetic Strategy

The synthesis of Zafirlukast from **1-Methyl-5-nitro-1H-indole** is a multi-step process that hinges on three key transformations:

- **Formation of the Indole-Benzoyl Linkage:** A crucial carbon-carbon bond formation to attach the substituted benzoyl moiety to the C3 position of the indole core.
- **Sequential Reduction and Amide Coupling:** The nitro group on the indole is reduced to a primary amine, which is then acylated to form the final carbamate structure. Concurrently, an amide bond is formed between the benzoic acid moiety and 2-methylbenzenesulfonamide.
- **Final Carbamate Formation:** The synthesis culminates in the formation of the cyclopentyl carbamate on the indole's 5-amino group.

The overall workflow is depicted below, illustrating the progression from the starting material to the final API.





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References

- 1. researchgate.net [researchgate.net]
- 2. Zafirlukast - Wikipedia [en.wikipedia.org]
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